N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16-2-4-17(5-3-16)14-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-20(29)25-19-8-6-18(24)7-9-19/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZIGURVAFKLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. The compound consists of a fluorophenyl group linked to an acetamide moiety and a triazaspirodecane framework, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C23H25FN4O3, with a molecular weight of approximately 424.476 g/mol. Its structure can be analyzed for potential interactions with biological targets, especially in the context of enzyme inhibition and receptor modulation.
The primary mechanism of action for this compound appears to involve interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in various signaling pathways associated with numerous physiological processes.
Key Targets
- G Protein-Coupled Receptors (GPCRs) : The compound may enhance or inhibit GPCR signaling pathways, potentially offering therapeutic benefits in treating conditions like neurodegenerative diseases and psychiatric disorders .
- Src Homology 2 Domain-containing Phosphatase 2 (SHP2) : It has been noted that the compound interacts with SHP2, affecting the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in xenograft models by suppressing MAPK pathway signaling.
- Antiviral Properties : Initial evaluations suggest potential antiviral activity against specific viral strains.
- Neuroprotective Effects : There is emerging evidence indicating that it may protect neuronal cells from degeneration associated with diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Cancer Research : A study demonstrated that the compound effectively reduced tumor size in KRAS-mutant xenograft models by targeting SHP2 and modulating the MAPK pathway.
- Neuropharmacology : Research on GPCR modulation revealed that compounds similar to this compound showed differential effects on signaling pathways related to neurodegenerative diseases .
Comparative Analysis
The following table summarizes the key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | C22H22ClN4O3 | Contains a chlorophenyl group |
| N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | C18H23N5O | Features an acetamidophenyl group; different nitrogen content |
| N-(4-fluorobenzyl)-2-[7-(3-methylbutanoyl)]acetamide | C21H22FN5O3S | Related structure with potential antibacterial properties |
Scientific Research Applications
Structural Features
The compound features a triazaspirodecane core, which is linked to an acetamide group and a fluorophenyl moiety. The unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Cell Line Studies : In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
Preliminary research suggests that N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide may possess anti-inflammatory properties:
- Cytokine Modulation : Similar compounds have shown the ability to reduce pro-inflammatory cytokines in vitro.
- Potential Applications : This activity positions the compound as a candidate for further development in treating inflammatory diseases.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : Research indicates significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups enhances lipophilicity and interaction with bacterial membranes, increasing antimicrobial potency.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Mechanisms Under Investigation : The compound's ability to modulate neurotransmitter systems may provide insights into its role in neuroprotection.
Case Studies
Several case studies highlight the efficacy of this compound:
| Study Focus | Findings |
|---|---|
| Antibacterial Efficacy | Minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Escherichia coli were reported. |
| Anticancer Screening | In drug library screenings using multicellular spheroids for tumor models, the compound showed promising results with IC50 values indicating effective cytotoxicity against multiple cancer types. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. A key step is the coupling of the 4-methylbenzyl group to the triazaspiro[4.5]decane scaffold, followed by acetamide functionalization. For example, a similar compound was synthesized via nucleophilic substitution using triethylamine as a base in dichloromethane (DCM), with reaction times of 16 hours and purification via silica gel chromatography (DCM:MeOH = 9:1) .
- Critical Parameters :
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Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
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Catalyst/Base : Triethylamine or DMAP improves acylation efficiency.
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Purification : Column chromatography with optimized solvent gradients is essential for isolating the pure product.
- Yield Optimization : Lower temperatures (0–25°C) and stoichiometric control of reagents reduce side reactions. Reported yields for analogous compounds range from 65% to 75% under optimized conditions .
Reaction Step Conditions Yield Reference Core Formation DCM, 16h stirring, RT 68% Acetamide Functionalization Triethylamine, DCM, 0.31 mmol scale 75%
Q. How is structural characterization performed, and which analytical techniques confirm the spirocyclic architecture?
- Key Techniques :
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Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond geometries and spirocyclic conformation. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collected at 100 K enhance resolution .
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NMR Spectroscopy : H and C NMR verify substituent positions. For example, sp-hybridized carbons in the spiro ring appear at δ 50–60 ppm in C NMR .
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Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching theoretical values within 3 ppm error).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data among structural analogs?
- Case Study : Analog 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione showed anticonvulsant activity in one study but lacked efficacy in another. Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., primary neurons vs. transfected HEK293).
- Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate purity via HPLC (>95%) .
- Structural Nuances : Substituent changes (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) alter target binding.
- Resolution :
- Reproduce assays under standardized conditions (e.g., OECD guidelines).
- Perform dose-response curves (IC/EC) to compare potency .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodology :
Modify Substituents : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.
LogP Optimization : Introduce polar groups (e.g., -OH, -SONH) to reduce lipophilicity (target LogP < 3).
In Silico Screening : Use tools like AutoDock Vina to predict binding to cytochrome P450 enzymes, minimizing off-target interactions .
- Case Study : Adding a sulfonamide group to the spiro core improved aqueous solubility by 20-fold in analogs .
Q. What computational modeling approaches predict target binding, and which parameters are critical?
- Protocol :
- Molecular Docking : Use AutoDock or Schrödinger Suite with the target protein (e.g., GABA receptor).
- Force Fields : AMBER or CHARMM for energy minimization.
- Validation : Compare docking scores (ΔG) with experimental IC values.
- Key Parameters :
- Binding Pocket Flexibility : Account for side-chain movements via induced-fit docking.
- Solvent Effects : Include explicit water molecules in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
